

Application Notes & Protocols for the Quantification of Perakine

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Compound of Interest

Compound Name: Perakine

Cat. No.: B10819628

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Abstract

Perakine, an indole alkaloid found in plants of the Rauwolfia genus, is a key intermediate in the biosynthesis of the antiarrhythmic agent ajmaline. Accurate and robust analytical methods are crucial for pharmacokinetic studies, quality control of herbal preparations, and research into alkaloid biosynthesis. This document provides detailed protocols for the quantification of **Perakine** in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Perakine is a naturally occurring indole alkaloid with the molecular formula $C_{21}H_{22}N_2O_3$ and a molecular weight of 350.4 g/mol ^[1] It is structurally related to other significant alkaloids from Rauwolfia serpentina, such as ajmaline, reserpine, and yohimbine. ^{[2][3][4][5]} As a biosynthetic precursor, the quantification of **Perakine** can provide valuable insights into the metabolic pathways within Rauwolfia species. The following application notes describe validated methods for the sensitive and selective quantification of **Perakine**.

Application Note 1: Quantification of Perakine by RP-HPLC with UV Detection

This method is suitable for the quantification of **Perakine** in plant extracts and other matrices where concentrations are expected to be in the µg/mL range.

Experimental Protocol

a) Sample Preparation (from Rauwolfia plant material)

- Dry the plant material (e.g., roots, leaves) at 40°C and grind to a fine powder.
- Accurately weigh 1.0 g of the powdered material into a flask.
- Add 20 mL of methanol and sonicate for 30 minutes.
- Filter the extract through a 0.45 µm syringe filter.
- Evaporate the filtrate to dryness under reduced pressure.
- Reconstitute the residue in 1.0 mL of the mobile phase for HPLC analysis.

b) Chromatographic Conditions

Parameter	Condition
Instrument	Agilent 1200 series HPLC or equivalent
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (35:65, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection	UV at 280 nm
Run Time	15 minutes

Quantitative Data (Illustrative)

The following table summarizes the performance characteristics of the HPLC method, established through validation studies.

Parameter	Result
Retention Time	~ 6.8 min
Linearity Range	0.5 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.15 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL
Precision (%RSD)	Intraday: < 2.0%, Interday: < 3.5%
Accuracy (Recovery %)	98.5% - 101.2%

Application Note 2: Ultrasensitive Quantification of Perakine by LC-MS/MS

This method is ideal for the quantification of **Perakine** in biological matrices such as plasma or serum, where high sensitivity (ng/mL to pg/mL levels) is required.

Experimental Protocol

a) Sample Preparation (from Plasma)

- To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., Ajmaline-d5, 100 ng/mL).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b) LC-MS/MS Conditions

Parameter	Condition
LC System	UHPLC system (e.g., Agilent 1290 Infinity II)
Mass Spectrometer	Triple quadrupole mass spectrometer (e.g., Agilent 6470)
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Ionization Mode	Electrospray Ionization (ESI), Positive
Gas Temperature	300°C
Gas Flow	8 L/min
Nebulizer Pressure	40 psi
Capillary Voltage	3500 V
Detection Mode	Multiple Reaction Monitoring (MRM)

Quantitative Data (Illustrative)

The following table summarizes the MRM transitions and performance characteristics for the LC-MS/MS method.

Parameter	Perakine	Internal Standard (Ajmaline-d5)
Precursor Ion (m/z)	351.2	332.2
Product Ion (m/z)	144.1 (quantifier), 158.1 (qualifier)	144.1
Collision Energy (eV)	25 (quantifier), 20 (qualifier)	25
Retention Time	~ 3.2 min	~ 3.5 min
Linearity Range	0.1 - 500 ng/mL	-
Correlation Coefficient (r ²)	> 0.998	-
Limit of Detection (LOD)	0.03 ng/mL	-
Limit of Quantification (LOQ)	0.1 ng/mL	-
Precision (%RSD)	Intraday: < 5.0%, Interday: < 8.0%	-
Accuracy (Recovery %)	97.2% - 103.5%	-

Visualizations

Experimental Workflow for Perakine Quantification

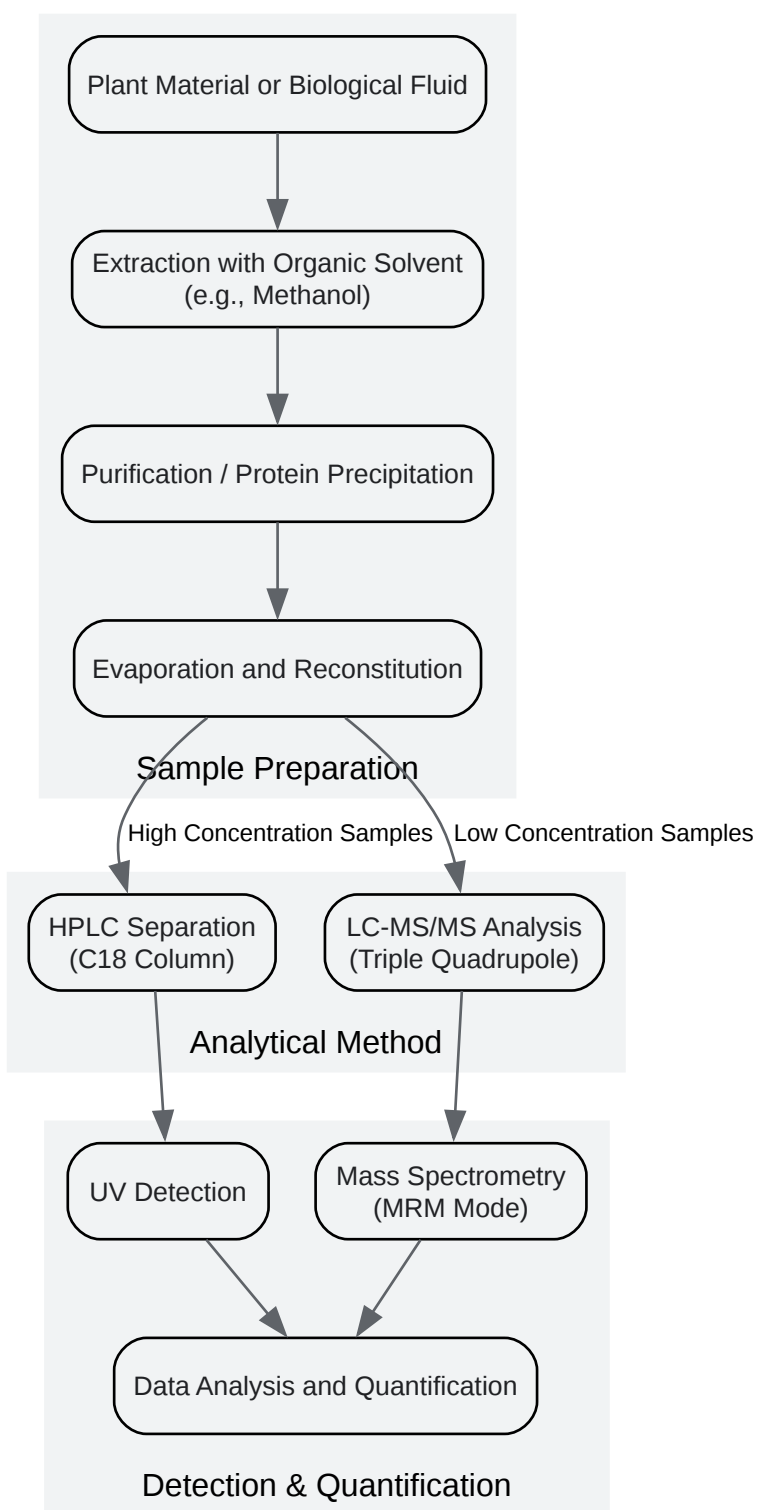


Figure 1: General Experimental Workflow for Perakine Quantification

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Caption: General workflow for **Perakine** analysis.

Biosynthetic Pathway of Ajmaline

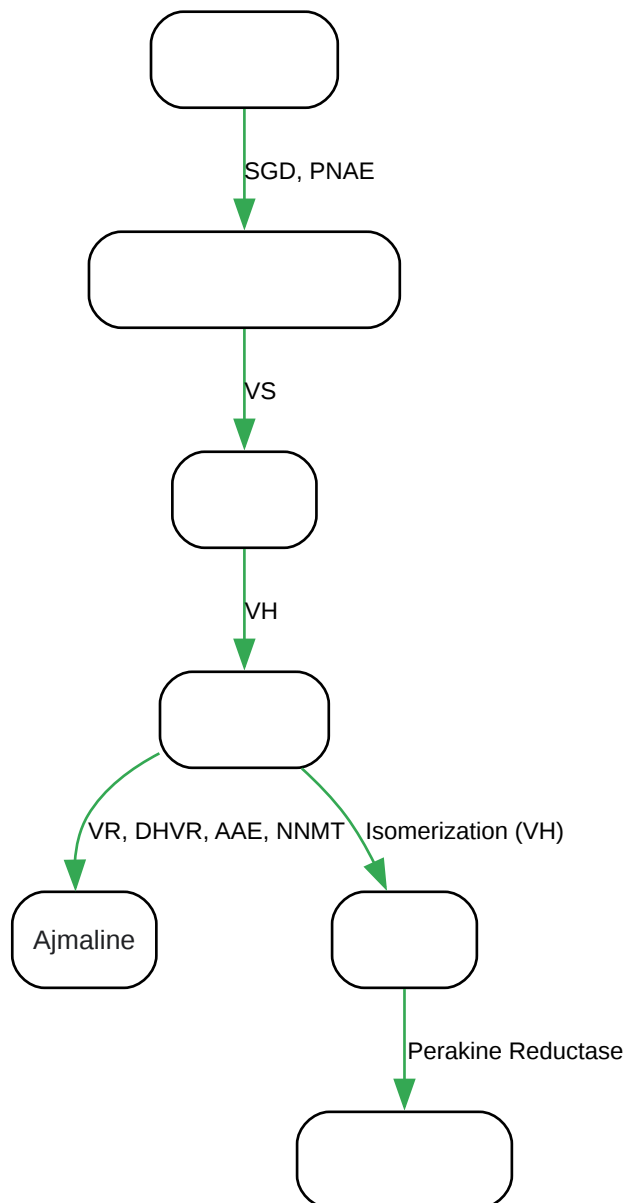


Figure 2: Simplified Biosynthetic Pathway of Ajmaline Highlighting Perakine

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Caption: **Perakine** in the Ajmaline biosynthesis pathway.

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